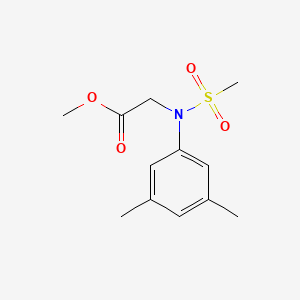

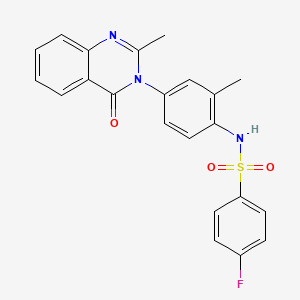

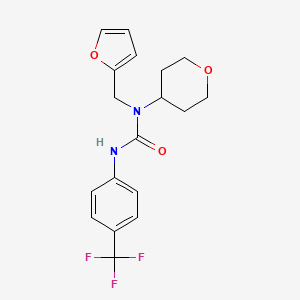

![molecular formula C13H15NO3 B2729145 6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2197056-92-9](/img/structure/B2729145.png)

6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one, also known as MI-136, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MI-136 belongs to the family of spirooxindoles, which are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.

Scientific Research Applications

Colorimetric Detection of Metal Ions

A novel spirooxazine derivative exhibited superior selectivity and sensitivity for colorimetric detection of CH3Hg+ over other cations, including Hg2+. This finding underscores the potential of spiro compounds in environmental monitoring and analytical chemistry (Supak Pattaweepaiboon et al., 2020).

Photochromic Properties and Synthesis

Research on spiro[indoline-naphthaline]oxazine derivatives highlighted their excellent photochromic properties in different solvents, demonstrating the utility of these compounds in developing photoresponsive materials (Hong Li et al., 2015).

Corrosion Inhibition

Spiropyrimidinethiones, with a similar structural motif, showed significant corrosion inhibition effects on mild steel in acidic solutions, presenting a potential for these compounds in industrial applications (M. Yadav et al., 2015).

Synthesis Techniques and Catalysis

A study demonstrated the selective synthesis of spirooxindoles via a two-step reaction, showcasing the versatility of spiro compounds in organic synthesis and the potential for generating complex molecules with significant biological activity (Jing Sun et al., 2019).

Green Corrosion Inhibitors

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives were identified as novel green corrosion inhibitors for mild steel in hydrochloric acid medium, highlighting their environmental friendliness and efficacy in protecting metals (N. Gupta et al., 2018).

Photochemistry of Spiropyran Metal Complexes

The study of spiropyran (SP) metal complexes revealed photoresponsive behavior crucial for the development of smart materials in material science, indicating the role of spiro compounds in advancing materials engineering (T. Feuerstein et al., 2019).

properties

IUPAC Name |

6-methoxyspiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-16-9-2-3-10-11(8-9)14-12(15)13(10)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZPNHNBNUXVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CCOCC3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

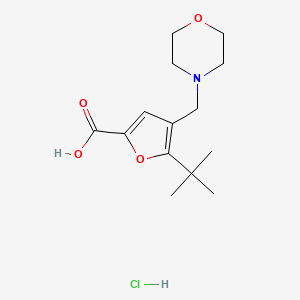

![(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B2729062.png)

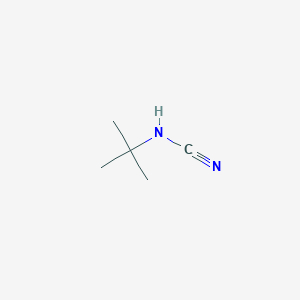

![Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate](/img/structure/B2729073.png)

![4-({3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)benzonitrile](/img/structure/B2729080.png)

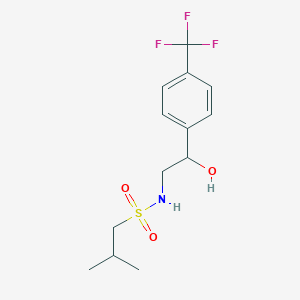

![2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2729082.png)

![4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2729083.png)